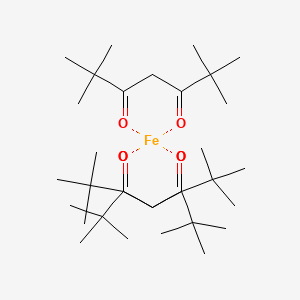

Iron;2,2,6,6-tetramethylheptane-3,5-dione

Description

Contextualizing the β-Diketonate Ligand Family and its Metal Complexes

The β-diketonate ligands are a cornerstone of coordination chemistry, recognized for their versatility in forming stable complexes with a vast array of metal ions. researchgate.netacs.org Their importance is rooted in their accessible synthesis and the tunability of their electronic and steric properties, which allows for the fine-tuning of the resulting metal complex's characteristics. rsc.orgnih.gov

The coordination modes of β-diketonates can be diverse, but the bidentate chelating mode is the most common. nih.gov The specific geometry of the resulting complex depends on the metal ion's size, oxidation state, and electronic configuration. For instance, many d⁸ metal ions form square planar complexes with β-diketonate ligands. prochemonline.com In the case of iron(III), which has a d⁵ electronic configuration, it typically coordinates three bidentate ligands to form a six-coordinate, pseudo-octahedral complex, as seen in Fe(TMHD)₃. wiley-vch.de

The 2,2,6,6-tetramethylheptane-3,5-dionate (TMHD) ligand, also known as dipivaloylmethane, is distinguished by the presence of bulky tert-butyl groups on either side of the core dione (B5365651) structure. nist.gov These groups exert profound steric and electronic effects on the properties of the metal complex.

Steric Influence : The significant steric bulk of the tert-butyl groups effectively shields the central metal ion. This steric hindrance can prevent the formation of polymeric structures, thereby ensuring the complex remains mononuclear. A key consequence of this bulk is the enhanced volatility and solubility of the metal complex in nonpolar organic solvents. prochemonline.com This high volatility is particularly advantageous for applications in chemical vapor deposition (CVD), where the precursor must be readily transferred to the gas phase. researchgate.net

Electronic Influence : The tert-butyl groups are alkyl groups, which are electron-donating in nature. This electronic effect increases the electron density on the coordinating oxygen atoms, which in turn influences the electronic properties of the central metal ion. This contrasts with ligands bearing electron-withdrawing groups, such as the trifluoromethyl groups in fluorinated β-diketonates, which decrease electron density at the metal center and increase its Lewis acidity. nih.govbiomedgrid.com The electron-donating nature of the TMHD ligand can modulate the reactivity and redox potential of the iron center.

Significance of Iron-Based Coordination Compounds in Contemporary Inorganic and Materials Chemistry

Iron's high natural abundance, low cost, and environmental benignity make it an attractive alternative to precious metal-based compounds in many chemical applications. encyclopedia.pub Consequently, the study of iron coordination compounds is a burgeoning field in both inorganic and materials chemistry.

Research into iron(III) coordination chemistry is diverse, driven by the metal's versatile reactivity and structural possibilities. acs.org Iron(III) is a harder Lewis acid than iron(II) and typically forms stable, high-spin complexes with a pseudo-octahedral geometry. wiley-vch.denih.gov Key research directions include:

Homogeneous and Heterogeneous Catalysis : Iron(III) complexes are widely investigated as catalysts for a variety of organic transformations. encyclopedia.pub This includes bio-inspired oxidation and oxygenation reactions that mimic the function of iron-containing enzymes like cytochrome P450, as well as applications in C-C bond formation and polymerization reactions. biomedgrid.comrsc.orgacs.org

Materials Precursors : Iron complexes are essential precursors for the synthesis of iron-based materials. This includes the production of iron oxide nanoparticles with controlled size and morphology and the deposition of thin films via techniques like MOCVD. prochemonline.comnih.gov

Bioinorganic and Biomimetic Chemistry : Researchers design and study synthetic iron complexes to model the active sites of metalloenzymes, aiming to understand the mechanisms of biological processes. biomedgrid.comresearchgate.net This includes modeling the function of oxidases and oxygenases. researchgate.net

Magnetic Materials : The development of high-spin iron(III) complexes is a focus for creating novel magnetic materials and as potential T1 contrast agents for magnetic resonance imaging (MRI), offering a biologically friendly alternative to gadolinium-based agents. nih.govnih.gov

Metal β-diketonate complexes, including Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate, are pivotal in several areas of advanced chemical synthesis.

Chemical Vapor Deposition (CVD) : The volatility and thermal stability of complexes like Fe(TMHD)₃ make them ideal precursors for MOCVD. prochemonline.comresearchgate.net In this process, the vaporized complex decomposes on a heated substrate to deposit high-purity thin films. Fe(TMHD)₃ can be used to create iron oxide films, which have applications in electronics and catalysis. The strong catalytic effect of iron can inhibit the growth of materials like diamond on steel substrates, a challenge that researchers address by using various interlayer techniques. nih.gov

Nanomaterial Synthesis : The thermal decomposition of iron β-diketonate complexes in high-boiling point organic solvents is a common method for synthesizing monodisperse iron oxide nanoparticles. nih.govnih.gov Controlling reaction parameters allows for precise management of nanoparticle size and shape. nih.gov These nanoparticles have a wide range of applications due to their magnetic and catalytic properties.

Catalysis : Iron(III) β-diketonate complexes serve as effective catalysts in organic synthesis. They can act as Lewis acids to promote reactions such as the Biginelli reaction for synthesizing heterocyclic compounds and the conjugate addition of nucleophiles to α,β-unsaturated carbonyls. acs.org

Data Tables

Table 1: Physicochemical Properties of Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate

| Property | Value |

|---|---|

| Synonyms | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), Fe(TMHD)₃, Iron(III) dipivaloylmethanate |

| CAS Number | 14876-47-2 |

| Molecular Formula | C₃₃H₅₇FeO₆ scbt.com |

| Molecular Weight | 605.65 g/mol |

| Appearance | Red solid prochemonline.com |

| Melting Point | 179-185 °C |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula / General Formula |

|---|---|

| Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate | Fe(C₁₁H₁₉O₂)₃ prochemonline.com |

| β-Diketonate | R-CO-CH-CO-R' |

| 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) | C₁₁H₂₀O₂ nist.gov |

| Iron(II) Chloride | FeCl₂ |

| Iron(III) Chloride | FeCl₃ |

Properties

CAS No. |

14876-47-2 |

|---|---|

Molecular Formula |

C33H60FeO6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |

InChI |

InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-; |

InChI Key |

WLITYJBILWOYFF-GECNZSFWSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Fe] |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Fe] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Synthesis of the 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) (Hthd) Ligand

The ligand, 2,2,6,6-tetramethylheptane-3,5-dione, often referred to by its common name dipivaloylmethane (dpm) or Hthd, is a β-diketone characterized by bulky tert-butyl groups flanking the 1,3-dicarbonyl moiety. fishersci.comsigmaaldrich.com

The cornerstone of β-diketone synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction discovered by Ludwig Claisen in 1887. geeksforgeeks.orgwikipedia.org This reaction typically involves the condensation between two ester molecules or, more relevant to Hthd synthesis, a mixed Claisen condensation between an ester and a ketone in the presence of a strong base. geeksforgeeks.orglibretexts.org

A typical laboratory-scale synthesis can be summarized by the following reaction scheme:

Reactants : Pinacolone (B1678379) and Methyl Pivalate

Base : Sodium Amide (NaNH₂)

Solvent : Anhydrous ether or similar aprotic solvent

Workup : The reaction is quenched with an acid (e.g., HCl) to neutralize the base and protonate the diketonate salt to yield the final Hthd product. wikipedia.org

Purification often proved laborious in early methods, sometimes requiring the precipitation of a copper chelate followed by acid decomposition to recover the pure ligand. nih.gov

Modern synthetic efforts focus on improving the safety and environmental profile of Hthd production. A key area of improvement is the replacement of highly reactive and hazardous bases like sodium amide or sodium hydride. One patented method describes using potassium tert-butoxide as the base in a solvent like dimethylformamide (DMF). google.com While still a strong base, potassium tert-butoxide can be easier to handle on a larger scale than sodium amide.

Ultrasound irradiation has also been explored as a green chemistry approach for synthesizing other β-diketones. derpharmachemica.com This technique can enhance reaction rates and yields, often under milder conditions, thereby reducing energy consumption and potentially minimizing byproduct formation. derpharmachemica.com While specific research on ultrasound-assisted Hthd synthesis is not widely published, it represents a promising avenue for greener production. The goal of these approaches is to reduce the use of volatile organic solvents and hazardous reagents, aligning with the principles of green chemistry. rsc.org

Transitioning the synthesis of Hthd from the laboratory to an industrial scale presents several challenges. The Claisen condensation is an exothermic reaction, and effective heat management is crucial to prevent runaway reactions. The use of strong, moisture-sensitive bases requires specialized handling and inert atmosphere conditions to maintain reactivity and ensure safety.

A patented industrial method highlights these considerations, detailing a process where methyl pivalate, a base, and a solvent are mixed, followed by the slow addition of pinacolone at a controlled temperature (20-60°C). google.com The reaction is run for an extended period (8-48 hours) to ensure high conversion. google.com Purification on a large scale typically involves aqueous workup followed by distillation under reduced pressure to isolate the high-purity Hthd. fishersci.comsigmaaldrich.com The choice of solvent and base is critical for optimizing yield and simplifying the purification process for industrial quantities.

Table 1: Comparison of Synthetic Approaches for Hthd Ligand

| Parameter | Conventional Method | Optimized/Industrial Method |

|---|---|---|

| Reactants | Pinacolone, Pivaloyl Ester | Pinacolone, Methyl Pivalate google.com |

| Base | Sodium Amide (NaNH₂), Sodium Hydride (NaH) | Potassium tert-butoxide google.com |

| Solvent | Anhydrous Ether | Dimethylformamide (DMF) google.com |

| Key Considerations | Lab-scale, hazardous reagents, laborious purification. nih.gov | Scalability, improved safety, controlled reaction conditions, high-purity distillation. google.com |

Development of Optimized and Green Chemistry Approaches in Ligand Synthesis

Synthesis of Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate Complex

The synthesis of metal β-diketonates, including the iron(III) complex of Hthd, is a well-established process in coordination chemistry. ijrbat.in The general method involves reacting a suitable metal salt with the β-diketone ligand in a solvent.

For the preparation of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), an iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (B79036) (Fe(NO₃)₃), is reacted with three molar equivalents of the Hthd ligand. derpharmachemica.comsigmaaldrich.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol. derpharmachemica.com

The Hthd ligand is weakly acidic and exists in a tautomeric equilibrium between its keto and enol forms. nih.gov To facilitate the coordination to the metal ion, a base (e.g., sodium hydroxide (B78521), ammonia, or an amine) is often added to the reaction mixture. The base deprotonates the enol form of the ligand, creating the diketonate anion. This anion then acts as a bidentate chelating agent, coordinating to the iron(III) center through its two oxygen atoms. The resulting complex, Fe(thd)₃, is a stable, solid material that is soluble in many organic solvents. thieme-connect.de The product often precipitates from the reaction solution and can be collected by filtration, washed, and recrystallized to achieve high purity. thermofisher.com

Table 2: Typical Reaction Parameters for Fe(thd)₃ Synthesis

| Component | Role/Example |

|---|---|

| Iron Source | Iron(III) Chloride (FeCl₃), Iron(III) Nitrate (Fe(NO₃)₃) derpharmachemica.comsigmaaldrich.com |

| Ligand | 2,2,6,6-Tetramethylheptane-3,5-dione (Hthd) strem.com |

| Stoichiometry | 1:3 (Iron:Ligand) |

| Solvent | Ethanol, Methanol derpharmachemica.com |

| Base (optional) | Ammonia, Sodium Hydroxide |

| Product Form | Crystalline Solid (Orange to Red) thermofisher.com |

Conventional Routes for Metal β-Diketonate Complex Formation

Ligand Exchange Reactions from Iron Salts

The most common and direct method for preparing Iron;2,2,6,6-tetramethylheptane-3,5-dione is through a ligand exchange (or substitution) reaction. This involves reacting a soluble iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (Fe(NO₃)₃), with three equivalents of the ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Htmhd or Hdpm). nih.gov

In this reaction, the 2,2,6,6-tetramethyl-3,5-heptanedione ligand, acting as a bidentate chelating agent, displaces the original anions (e.g., chloride ions) from the iron's coordination sphere. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, in which both the iron salt and the ligand are soluble. The final product, a neutral, six-coordinate octahedral complex, is often insoluble in the reaction solvent and can be isolated by filtration. sigmaaldrich.com

Table 1: Typical Reactants for Ligand Exchange Synthesis

| Component | Chemical Formula | Role |

|---|---|---|

| Iron(III) Source | FeCl₃ or Fe(NO₃)₃ | Provides the central metal ion |

| Ligand | C₁₁H₂₀O₂ (Htmhd) | Chelating agent |

| Solvent | Ethanol, Methanol | Reaction medium |

Controlled pH and Stoichiometric Conditions for Complexation

Successful complexation is highly dependent on careful control of reaction conditions, particularly stoichiometry and pH. nih.gov The β-diketone ligand is a weak acid and must be deprotonated to form the diketonate anion, which then coordinates to the positively charged Fe³⁺ ion. This deprotonation is typically achieved by adding a base, such as sodium hydroxide or ammonia, to the reaction mixture, thereby raising the pH. nih.govresearchgate.net

The stoichiometry must be precisely controlled to ensure the formation of the desired tris-chelate complex, [Fe(dpm)₃]. The reaction requires a 1:3 molar ratio of the iron(III) salt to the 2,2,6,6-tetramethyl-3,5-heptanedione ligand. An excess of the ligand may be used to drive the reaction to completion, but this can complicate the purification process. Insufficient ligand will result in a mixture of partially substituted products.

Advanced Preparative Methods for Enhanced Purity and Yield

For many applications, particularly in materials science and as a precursor for chemical vapor deposition (CVD), the purity of this compound is critical. sigmaaldrich.com Standard precipitation methods may yield a product of insufficient purity. Therefore, advanced purification techniques are employed.

Recrystallization is a primary method for purifying the crude product. thermofisher.com The solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., hexane (B92381) or heptane) and then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, and it crystallizes out, leaving impurities behind in the solvent. This process can be repeated to achieve very high purity levels, often exceeding 99.9%. thermofisher.com

Sublimation is another effective technique for purifying volatile, thermally stable metal complexes like Fe(dpm)₃. The compound is heated under a vacuum, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The gaseous complex is then allowed to deposit as a pure crystalline solid on a cooled surface.

Techniques for Single Crystal Growth for X-ray Diffraction Studies

To determine the precise three-dimensional molecular structure of this compound, X-ray diffraction analysis of a single crystal is necessary. researchgate.net Growing crystals of sufficient size and quality for this technique requires specific, carefully controlled methods. byu.edu

Table 2: Common Techniques for Single Crystal Growth

| Technique | Description | Suitable Solvents |

|---|---|---|

| Slow Evaporation | The purified complex is dissolved in a suitable solvent, and the solvent is allowed to evaporate very slowly over days or weeks. As the solution becomes more concentrated, it reaches saturation, and crystals begin to form. byu.edu | Hexane, Heptane, Dichloromethane |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled very gradually. A Dewar flask or an insulated container can be used to slow the rate of cooling, promoting the growth of large, well-ordered crystals. byu.edu | Toluene, Ethyl Acetate |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container that holds a larger volume of a "non-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the solvent). The solvent slowly diffuses out of the vial while the non-solvent diffuses in, gradually reducing the solubility of the complex and inducing crystallization. byu.edu | Dichloromethane/Hexane, Toluene/Pentane |

The choice of solvent is critical and is determined by the solubility characteristics of the complex. The resulting single crystals can then be mounted on a diffractometer to collect the diffraction data needed for structural elucidation. youtube.com

Coordination Chemistry and Molecular Architecture

Ligand-Metal Interaction and Chelation Properties

The formation of the stable Fe(dpm)₃ complex is predicated on the effective chelation of the dpm⁻ ligand to the Fe³⁺ ion. This interaction involves specific bonding modes and is heavily influenced by the ligand's structural features.

Chelation Mode of 2,2,6,6-Tetramethylheptane-3,5-dionate to Iron(III)

The 2,2,6,6-tetramethylheptane-3,5-dionate anion (dpm⁻) is the conjugate base of the β-diketone 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (Hdpm). It functions as a bidentate, monoanionic ligand. The ligand coordinates to the iron(III) center through its two oxygen atoms after deprotonation of the enolic hydroxyl group. mdpi.com This chelation forms a stable six-membered ring, a characteristic feature of metal β-diketonate complexes. mdpi.comthieme-connect.de Infrared spectroscopy studies confirm the coordination of the iron ion, showing the disappearance of the enolic O-H stretching vibration and the appearance of new absorption bands corresponding to Fe-O stretching vibrations. mdpi.com Three such dpm⁻ ligands bind to a single iron(III) ion, resulting in a neutral, six-coordinate complex, Fe(dpm)₃, with a distorted octahedral geometry.

Electronic Structure and Bonding Characteristics of Iron(III) in β-Diketonate Environment

The iron(III) ion in Fe(dpm)₃ possesses a d⁵ electronic configuration. In the approximately octahedral ligand field created by the six oxygen donor atoms of the three dpm⁻ ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The β-diketonate ligand is generally considered a weak-field ligand, resulting in a small energy separation between these levels. Consequently, the complex adopts a high-spin electronic configuration to maximize spin multiplicity. mdpi.comnih.gov

In this high-spin state (S=5/2), the five d-electrons are distributed with one electron in each of the five d-orbitals (t₂g³ e_g²), leading to five unpaired electrons. purdue.edulibretexts.org This electronic arrangement makes the complex paramagnetic, a property that has been confirmed by magnetic susceptibility measurements. researchgate.netresearchgate.net The high-spin nature of iron(III) in such β-diketonate environments is a common feature and is crucial to understanding its magnetic and spectroscopic properties. nih.gov

Structural Elucidation of Iron(III) β-Diketonate Complexes

The precise molecular and supramolecular arrangement of Fe(dpm)₃ has been determined through advanced analytical techniques, providing detailed insight into its three-dimensional structure.

Single Crystal X-ray Diffraction Studies of Molecular and Supramolecular Structures

The analysis of the crystal structure confirms the distorted octahedral coordination geometry around the central iron atom, with Fe-O bond lengths and O-Fe-O bond angles characteristic of such complexes.

| Parameter | Value at 243 K | Value at 210 K |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Phase Transition Temperature Range | 236–226 K | |

| Fe Atom Arrangement Motif | Pseudohexagonal | Pseudohexagonal |

Stereochemical Aspects and Isomeric Forms

Isomers are compounds that share the same chemical formula but have different arrangements of atoms. libretexts.org For tris-chelate octahedral complexes like Fe(dpm)₃, stereoisomerism is a key consideration. Since the 2,2,6,6-tetramethylheptane-3,5-dionate ligand is symmetrical (the two ends of the chelating backbone are identical), geometrical isomers such as facial (fac) and meridional (mer) are not possible. mdpi.comresearchgate.net These isomers only arise when the coordinating bidentate ligand is unsymmetrical. researchgate.net

However, the octahedral arrangement of three bidentate ligands around a central atom is inherently chiral. This means the Fe(dpm)₃ complex is not superimposable on its mirror image. Therefore, it exists as a pair of enantiomers (optical isomers), designated as Δ (delta) and Λ (lambda). researchgate.netacs.org These enantiomers are chemically identical in an achiral environment but rotate plane-polarized light in opposite directions. The synthesis of Fe(dpm)₃ typically results in a racemic mixture, containing equal amounts of the Δ and Λ isomers.

| Ligand Type | Possible Isomers | Applicability to Fe(dpm)₃ |

|---|---|---|

| Symmetrical (e.g., dpm⁻, acac⁻) | Optical Isomers (Δ and Λ enantiomers) | Yes, exists as a racemic mixture of Δ and Λ isomers. researchgate.netacs.org |

| Unsymmetrical (e.g., RCOCHCOR'⁻ where R ≠ R') | Geometrical (fac/mer) and Optical (Δ/Λ) Isomers. mdpi.comresearchgate.net | No, because the dpm⁻ ligand is symmetrical. |

Polymorphism and Solid-State Structural Variations

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is known to exhibit polymorphism, existing in at least two different crystalline forms at varying temperatures. Research has identified a temperature-dependent phase transition, transforming the crystal structure from a monoclinic to a triclinic system at low temperatures. researchgate.net

A detailed study by P.A. Stabnikov and colleagues, published in the Journal of Structural Chemistry in 2005, investigated this phase transition using X-ray diffraction. The study revealed that at 243 K (-30 °C), the complex crystallizes in a monoclinic system. Upon cooling to 210 K (-63 °C), a phase transition occurs, resulting in a triclinic crystal structure. The arrangement of the iron atoms in both modifications is pseudohexagonal. The primary distinctions between the two polymorphs, apart from the crystal system, lie in the Fe-Fe intermolecular distances and the rotational orientation of the chelate rings. researchgate.net

Further investigation into the thermodynamic properties of this phase transition was conducted by V.N. Naumov and M.A. Bespyatov. Their work, published in Thermochimica Acta in 2007, identified a heat capacity anomaly with a maximum at approximately 115.25 K (-157.9 °C), indicative of a phase transformation. nist.gov The anomalous entropy change associated with this transition was found to be close to Rln2, suggesting a change in the spin state or ordering of the complex at this low temperature.

A combined experimental and computational study has also contributed to the understanding of the solid-state properties of Fe(dpm)₃, corroborating the experimental findings with theoretical models. rsc.org

Table 1: Polymorphic Forms of Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

| Property | High-Temperature Phase | Low-Temperature Phase |

| Crystal System | Monoclinic | Triclinic |

| Temperature | 243 K | 210 K |

| Key Structural Difference | Differences in Fe-Fe distances and chelate ring rotation compared to the triclinic phase. |

Note: Specific unit cell parameters and space groups were not available in the referenced abstracts.

Solution-Phase Structural Dynamics and Conformational Analysis

The study of the solution-phase structure and conformational dynamics of Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is more challenging due to the paramagnetic nature of the high-spin iron(III) center. The presence of unpaired electrons leads to significant broadening of nuclear magnetic resonance (NMR) signals, which complicates detailed structural elucidation by this powerful technique.

While specific studies on the conformational analysis of Fe(dpm)₃ in solution are scarce in the available literature, insights can be drawn from the behavior of similar iron(III) β-diketonate complexes. For instance, a study on a different heteroleptic β-diketonate Fe(III) complex reported broadened signals in the ¹H NMR spectrum, confirming the paramagnetic nature of the sample. rsc.org This suggests that direct, high-resolution structural analysis of Fe(dpm)₃ in solution via standard NMR methods is likely hindered.

Further research employing techniques less susceptible to paramagnetic effects, such as certain advanced NMR techniques or computational modeling like Density Functional Theory (DFT), would be necessary to provide a more comprehensive understanding of the solution-phase structural dynamics and conformational landscape of this important iron complex. A combined experimental and theoretical approach has been successfully used to analyze the spectroscopic properties and fragmentation pathways of Fe(dpm)₃, indicating the potential of computational methods in this area. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as Fe(III) complexes. nih.gov It is particularly sensitive to the electronic environment of the metal ion.

The Iron(III) ion in Fe(dpm)₃ possesses a d⁵ electron configuration. In an octahedral ligand field, this configuration can result in either a high-spin (S=5/2) or a low-spin (S=1/2) state. EPR spectroscopy is instrumental in distinguishing between these possibilities. For high-spin Fe(III) compounds, which is common, the spectra exhibit characteristic signals that are indicative of the S=5/2 spin state. unam.mxthermofisher.com The interaction of the unpaired electrons with an external magnetic field gives rise to resonance signals at specific g-values. High-spin Fe(III) systems often show complex EPR spectra due to zero-field splitting, which lifts the degeneracy of the spin sublevels even in the absence of a magnetic field. unam.mx The analysis of these spectra confirms the high-spin S = 5/2 ground state for the Fe(III) center in Fe(dpm)₃, a crucial parameter for understanding its magnetic behavior.

The EPR spectra of high-spin Fe(III) complexes are highly sensitive to the symmetry of the ligand field around the iron ion. unam.mx Any deviation from perfect octahedral or cubic symmetry leads to a phenomenon known as zero-field splitting (ZFS). libretexts.org This splitting is described by the axial (D) and rhombic (E) ZFS parameters. Multi-frequency EPR studies, especially at high fields, are particularly effective for the precise determination of these parameters. unam.mxnationalmaglab.orgrsc.org The magnitude of D and E provides quantitative information about the extent of axial and rhombic distortion in the coordination sphere. For instance, a non-zero E value indicates a rhombic distortion, breaking the axial symmetry. rsc.org Analysis of the temperature dependence of the EPR spectra can reveal subtle structural changes that affect the ligand field and, consequently, the ZFS parameters. unam.mxrsc.org

Table 1: Representative Zero-Field Splitting (ZFS) Parameters for a High-Spin Fe(III) System The following data is representative for a high-spin Fe(III) compound and illustrates typical values obtained from EPR analysis. Specific experimental values for Fe(dpm)₃ may vary based on measurement conditions.

| Parameter | Value (cm⁻¹) | Significance |

| D (Axial ZFS) | +0.1730 | Quantifies the axial distortion of the ligand field. rsc.org |

| E (Rhombic ZFS) | 0.00 | Indicates the degree of rhombic distortion. A value of zero suggests axial symmetry. rsc.org |

| λ ( | E/D | ) |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that provides highly specific information about the iron nucleus and its local environment. nih.gov It is exceptionally well-suited for determining the oxidation and spin states of iron in various compounds. nih.govmdpi.com

Mössbauer spectroscopy distinguishes between different oxidation and spin states of iron through two primary parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.govmdpi.com The isomer shift is sensitive to the s-electron density at the nucleus and is therefore characteristic of the oxidation state (e.g., Fe(II) vs. Fe(III)). aps.org Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-cubic electric field gradient (EFG) at the nucleus. aps.org A non-zero ΔE_Q indicates a distortion from cubic symmetry at the iron site. For Fe(dpm)₃, the observed isomer shift is consistent with a high-spin Fe(III) oxidation state. The presence of quadrupole splitting reflects the less-than-perfect octahedral symmetry of the coordination environment created by the dpm ligands.

Table 2: Typical Mössbauer Parameters for High-Spin Iron(III) Complexes These values are characteristic for high-spin Fe(III) compounds. The actual values for Fe(dpm)₃ depend on the temperature and specific crystalline phase.

| Parameter | Typical Value (mm·s⁻¹) at 295 K | Information Provided |

| Isomer Shift (δ) | ~0.3 - 0.5 | Confirms the Fe(III) oxidation state. mdpi.com |

| Quadrupole Splitting (ΔE_Q) | > 0.5 | Indicates a distorted, non-cubic local symmetry at the iron nucleus. mdpi.com |

Beyond isomer shift and quadrupole splitting, Mössbauer spectroscopy can reveal magnetic hyperfine interactions. nih.govresearchgate.net At low temperatures, paramagnetic materials like Fe(dpm)₃ may exhibit magnetic ordering or slow paramagnetic relaxation, leading to the splitting of the Mössbauer spectrum into a six-line pattern. The magnitude of this splitting is proportional to the internal hyperfine magnetic field at the iron nucleus. aps.org The analysis of these hyperfine interactions provides profound insight into the electronic structure and the local magnetic environment of the Fe(III) center, complementing the information obtained from EPR. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray based spectroscopic techniques probe the core-level electrons of atoms, providing element-specific information about electronic structure, oxidation state, and chemical environment.

X-ray Absorption Spectroscopy (XAS) at the iron L-edge has been used to characterize bulk samples of Fe(dpm)₃. researchgate.net XAS provides information on the unoccupied electronic states and the local coordination geometry of the iron center. By using circularly polarized X-rays, X-ray Magnetic Circular Dichroism (XMCD) spectra can be obtained, which give insight into the magnetic properties of the iron ions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms present in the top few nanometers of a material. diva-portal.org For iron compounds, the Fe 2p region of the XPS spectrum is particularly informative. High-spin Fe(III) compounds like Fe(dpm)₃ exhibit complex Fe 2p spectra characterized by significant multiplet splitting and the presence of satellite peaks. thermofisher.comxpsfitting.com This complex peak shape is a fingerprint of the high-spin Fe(III) state and arises from the interaction between the core hole created during photoemission and the unpaired valence electrons. thermofisher.com Analysis of the Fe 2p and O 1s XPS spectra can confirm the +3 oxidation state of iron and provide information about the integrity of the ligand on surfaces. researchgate.netmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Paramagnetic Systems

NMR spectroscopy of paramagnetic compounds like Fe(tmhd)₃ presents unique challenges and opportunities due to the presence of the unpaired electrons of the Fe(III) ion.

The paramagnetic nature of the high-spin Fe(III) center in Fe(tmhd)₃ leads to significant broadening and large chemical shifts (hyperfine shifts) of the NMR signals of the ligand protons. This paramagnetic relaxation can make the assignment of signals challenging. nih.gov However, these paramagnetic effects can also provide valuable information about the structure and electronic properties of the complex.

Techniques such as ¹³C-¹³C Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to aid in the assignment of resonances in paramagnetic systems. researchgate.net The analysis of paramagnetic NMR spectra can reveal details about the magnetic coupling between the metal ion and the ligand nuclei, providing insights into the electronic structure. nih.gov While specific solution-phase NMR studies on Fe(tmhd)₃ are not extensively reported in the literature, the principles are well-established from studies on other paramagnetic iron complexes, such as iron-sulfur proteins. nih.govcopernicus.org

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes and ligand exchange. In paramagnetic complexes, VT-NMR can be used to investigate magnetic exchange processes and to distinguish between contact and pseudocontact contributions to the hyperfine shifts.

Studies on other paramagnetic iron complexes have demonstrated the utility of VT-NMR. For instance, in some low-spin Fe(III) porphyrin complexes, deviations from the expected Curie-law behavior of the paramagnetic shifts with temperature have been observed, indicating the presence of thermally accessible excited electronic states. nih.gov Additionally, VT-¹⁷O NMR experiments on certain Fe(III) complexes have been used to confirm the absence of rapidly exchanging inner-sphere water molecules. nih.gov

Mass Spectrometry for Molecular Integrity and Thermal Degradation Studies

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and for studying its fragmentation and degradation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques that are well-suited for the analysis of organometallic complexes. These methods allow for the determination of the molecular weight of the intact complex, providing confirmation of its molecular integrity.

Furthermore, these techniques can be coupled with thermal analysis methods, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), to study the thermal degradation of the compound. For example, studies on the thermal degradation of iron-based metal-organic frameworks have shown that ferric ions can catalyze cleavage and dehydrogenation reactions. mdpi.comresearchgate.net MALDI-TOF MS, in particular, is a powerful tool for analyzing the products of thermal decomposition, providing insights into the degradation mechanisms. nih.gov The analysis of Fe(tmhd)₃ by these methods would be expected to show a parent ion corresponding to its molecular weight (605.66 g/mol ) and fragment ions resulting from the loss of one or more of the tetramethylheptanedionate ligands.

In-situ Mass Spectrometric Studies of Gas-Phase Reactions and Decomposition

In-situ mass spectrometry (MS) is a powerful technique for analyzing the gas-phase species generated during the thermal decomposition of volatile metal-organic precursors like Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as Fe(tmhd)₃. This methodology provides real-time information on reaction intermediates and decomposition products, which is crucial for understanding and optimizing processes such as Chemical Vapor Deposition (CVD).

While specific in-situ MS studies detailing the gas-phase reactions of Fe(tmhd)₃ are not extensively documented in public literature, the behavior of similar iron compounds under thermal stress offers significant insights. For instance, studies on the thermal decomposition of other iron complexes, such as iron sulfates, using techniques like coupled Thermogravimetric Analysis/Differential Thermal Analysis/Mass Spectrometry (TGA/DTA/MS), have successfully identified the gaseous products evolved at different temperatures. In the case of hydrated iron sulfate (B86663) (FeSO₄·6H₂O), MS analysis detected the release of water (H₂O) during dehydration steps and sulfur dioxide (SO₂) during the subsequent decomposition of the anhydrous salt. researchgate.net

By analogy, in-situ MS studies of Fe(tmhd)₃ decomposition would be expected to monitor for mass-to-charge ratios corresponding to the intact precursor molecule and its fragments. The primary decomposition pathway would likely involve the cleavage of the metal-ligand bond. This process would release the 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) ligand, which could be detected by the mass spectrometer. Further fragmentation of the organic ligand under thermal stress would produce a variety of smaller volatile organic molecules. The iron-containing species in the gas phase could be tracked to understand the nucleation and film growth mechanisms in deposition processes. The technique is sensitive enough to detect transient intermediates and can help in elucidating complex reaction networks, including ligand exchange reactions if other precursors are present in the gas phase. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, volatility, and decomposition behavior of precursors used in materials science. For Fe(tmhd)₃, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for establishing the processing parameters required for its application in thin-film deposition.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is critical for determining the thermal stability and decomposition profile of Fe(tmhd)₃. The compound is known to decompose at approximately 300°C. prochemonline.com

TGA studies on analogous Fe(III) complexes reveal that thermal degradation often occurs in distinct stages. researchgate.net For Fe(tmhd)₃, a typical TGA curve would show a stable mass up to the onset of decomposition. As the temperature increases beyond this point, a significant mass loss would be observed, corresponding to the volatilization of the compound and its subsequent decomposition. The breakdown of the iron(III) oleate (B1233923) complex, another precursor for iron oxide, begins above 250°C, which aligns with the decomposition behavior expected for Fe(tmhd)₃. nih.gov

The decomposition pathway likely involves the breaking of the iron-oxygen bonds, leading to the release of the organic ligands. The residual mass after the main decomposition event would correspond to the resulting iron oxide (e.g., Fe₂O₃). The precise nature of the final product can be confirmed by analyzing the residue using other techniques like X-ray diffraction.

Below is a hypothetical data table illustrating expected findings from a TGA experiment on Fe(tmhd)₃ under an inert atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Ambient - ~250°C | Negligible | Sample is thermally stable |

| ~250°C - 400°C | Significant | Sublimation and/or decomposition, release of organic ligands |

| > 400°C | Stable | Constant mass of final residue (e.g., Iron Oxide) |

This table is illustrative and based on typical behavior for metal β-diketonates.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

For Fe(tmhd)₃, the most prominent thermal transition observed by DSC is its melting point. However, there is a notable variation in the reported melting point across different sources, which may be attributable to differences in sample purity or experimental conditions. This highlights the importance of precise characterization for any given batch of the precursor. A sharp, well-defined melting endotherm in a DSC thermogram is typically indicative of a high-purity crystalline substance.

Following the melting endotherm, a broader exothermic peak may be observed at higher temperatures, corresponding to the decomposition of the compound. The onset temperature of this exotherm provides another measure of the thermal stability limit.

The table below summarizes the range of melting points reported for Fe(tmhd)₃.

| Reported Melting Point (°C) | Source |

| 148°C | ProChem, Inc. prochemonline.com |

| 179-185°C | Sigma-Aldrich, Chemicalbook sigmaaldrich.comchemicalbook.com |

DSC analysis provides crucial data for establishing a suitable temperature window for sublimation and transport of Fe(tmhd)₃ in CVD and Atomic Layer Deposition (ALD) processes, ensuring the precursor is volatile but remains below its decomposition temperature. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of transition metal complexes like Fe(thd)₃. These studies provide a fundamental understanding of the molecule's electronic configuration and the nature of the interactions between the central iron atom and the surrounding ligands.

DFT calculations are crucial for elucidating the intricate details of the electronic structure and bonding within the Fe(thd)₃ molecule. The central iron(III) ion has a d⁵ electron configuration and adopts a high-spin state (S=5/2), which is confirmed by both theoretical calculations and experimental data. nih.govyoutube.com The coordination of three bidentate 2,2,6,6-tetramethylheptane-3,5-dionate (thd) ligands results in a distorted octahedral geometry around the Fe³⁺ center.

| Parameter | Description | Typical Value/State | Reference |

|---|---|---|---|

| Iron Oxidation State | The charge of the central iron atom. | +3 | |

| Electron Configuration | Arrangement of electrons in the iron d-orbitals. | [Ar] 3d⁵ | youtube.com |

| Spin State | The total spin angular momentum of the complex. | High-Spin (S=5/2) | nih.gov |

| Coordination Geometry | The spatial arrangement of the ligands around the iron center. | Distorted Octahedral | |

| Fe-O Bond Length | The average distance between the iron and coordinating oxygen atoms. | ~2.03 Å | |

| Ligand Coordination | The mode in which the 'thd' ligand binds to the iron. | Bidentate (via two oxygen atoms) |

DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra. For Fe(thd)₃, theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to molecular motions, such as Fe-O stretching and ligand-based vibrations. nih.govresearchgate.net This comparison allows for a detailed understanding of the molecule's vibrational modes.

Furthermore, parameters for advanced spectroscopic techniques like ⁵⁷Fe Mössbauer spectroscopy can be computed. DFT can predict the isomer shift (δ) and quadrupole splitting (ΔE₀), which are sensitive to the oxidation state, spin state, and symmetry of the iron center. The calculated values for a high-spin Fe³⁺ in an octahedral environment show good agreement with experimental results, confirming the electronic structure.

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1590 | C=O/C=C stretching modes | |

| ~1550 | C=C/C=O stretching modes | |

| ~1400 | CH₃ deformation modes | |

| ~1225 | C-C(CH₃)₃ stretching | |

| ~470 | Fe-O stretching mode |

The stability of the Fe(thd)₃ complex is determined by the strength of the interaction between the iron(III) ion and the three 'thd' ligands. DFT is used to calculate the binding energy, which quantifies this interaction. researchgate.netwcupa.edu These calculations can dissect the contributions from electrostatic attraction and covalent bonding. The energetic profile for the formation of the complex can be mapped by calculating the energy changes as ligands approach and coordinate to the metal center. This provides insight into the thermodynamic favorability of the complex. Such calculations can also determine the relative energies of different isomers and conformations, revealing the most stable structures. wcupa.edu

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Fe(thd)₃ is known for its volatility, a property that makes it a useful precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.com MD simulations can be used to investigate the gas-phase behavior that underpins this volatility. By simulating the molecule at various temperatures, one can study its conformational dynamics and intramolecular motions in the absence of solvent.

Crucially, MD simulations can predict macroscopic properties related to volatility, such as vapor pressure and enthalpy of sublimation. These predictions are based on calculating the intermolecular forces between Fe(thd)₃ molecules in a simulated condensed phase. The bulky tert-butyl groups on the ligands play a significant role by limiting close packing and weakening intermolecular van der Waals forces, which enhances volatility. Simulations can quantify these effects and provide a theoretical basis for the compound's suitability in deposition technologies.

In solution, the Fe(thd)₃ complex is subject to dynamic processes, including interactions with solvent molecules and potential ligand exchange reactions. MD simulations are an ideal tool to explore these phenomena. By explicitly including solvent molecules in the simulation box, it is possible to study solvation structures and the dynamics of the solvent shell around the complex.

MD simulations can also be used to investigate the mechanisms of ligand exchange, a fundamental reaction in coordination chemistry. arxiv.org These simulations can trace the pathway of an incoming ligand replacing a coordinated 'thd' ligand. Potential mechanisms, such as dissociative (where a ligand first detaches) or associative (where a new ligand first attaches), can be distinguished by analyzing the simulation trajectories. arxiv.orgnih.gov By using advanced techniques like metadynamics or umbrella sampling, the free energy profile of the exchange process can be calculated, revealing the energy barriers and transition states involved. arxiv.org This provides a detailed, dynamic picture of the complex's reactivity in solution.

Ligand Field Theory and Crystal Field Theory Applications

Theoretical models such as Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are instrumental in explaining the electronic structure and magnetic properties of coordination complexes like Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione), also known as Fe(dpm)₃ or Fe(thd)₃. wikipedia.org These theories focus on the interactions between the central metal ion's d-orbitals and the surrounding ligands. dacollege.org

In an octahedral complex, the six coordinating ligands cause the five degenerate d-orbitals of the iron center to split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e₉). umb.edulibretexts.orgquora.com The energy difference between these levels is termed the crystal field splitting energy (Δo). numberanalytics.com

The Iron(III) ion in Fe(dpm)₃ has a d⁵ electron configuration. brainly.com For a d⁵ ion in an octahedral field, there are two possible ways for the five d-electrons to occupy the split orbitals, resulting in different spin states. dacollege.orgumb.edu The specific configuration adopted depends on the magnitude of the crystal field splitting energy (Δo) relative to the mean spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital. nih.gov

High-Spin State: If Δo is smaller than P, electrons will occupy the higher-energy e₉ orbitals before pairing up in the lower-energy t₂g orbitals. This follows Hund's rule, maximizing the total spin. The resulting electronic configuration is t₂g³e₉², with five unpaired electrons, leading to a total spin (S) of 5/2. libretexts.org

Low-Spin State: If Δo is larger than P, it is energetically more favorable for electrons to pair up in the t₂g orbitals rather than occupying the high-energy e₉ orbitals. This results in a t₂g⁵e₉⁰ configuration with one unpaired electron and a total spin (S) of 1/2. vedantu.com

The nature of the ligand determines the magnitude of Δo. numberanalytics.comwikipedia.org The 2,2,6,6-tetramethyl-3,5-heptanedionate (dpm) ligand, like other β-diketonates, is generally considered a weak-field ligand. numberanalytics.commdpi.com Weak-field ligands induce a relatively small crystal field splitting (Δo < P). Consequently, Fe(dpm)₃ adopts a high-spin ground state (S = 5/2). numberanalytics.comwikipedia.org The presence of five unpaired electrons makes the complex strongly paramagnetic. libretexts.orgiitd.ac.in

Magnetic anisotropy in a complex arises from the spin-orbit coupling and the influence of the ligand field on the ground electronic state. For a perfectly octahedral high-spin d⁵ ion, the ground state is orbitally non-degenerate (⁶A₁g), which typically leads to very small magnetic anisotropy and zero-field splitting (ZFS). However, even minor distortions from ideal octahedral symmetry, which are common in real molecules, can lead to a non-zero ZFS, a key parameter in the study of single-molecule magnets. nih.gov Computational studies can quantify this ZFS, providing insight into the magnetic behavior of the complex. nih.gov

| Feature | High-Spin (Weak Field) | Low-Spin (Strong Field) |

| Condition | Δo < P | Δo > P |

| Electron Configuration | t₂g³ e₉² | t₂g⁵ e₉⁰ |

| Unpaired Electrons | 5 | 1 |

| Total Spin (S) | 5/2 | 1/2 |

| Magnetic Property | Strongly Paramagnetic | Weakly Paramagnetic |

| Applicable to Fe(dpm)₃ | Yes | No |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of Fe(dpm)₃ at a molecular level. nih.govsapub.org These theoretical studies provide detailed insights into complex processes such as thermal decomposition and redox reactions, which are often difficult to probe experimentally.

The thermal stability and decomposition pathway of Fe(dpm)₃ are of critical importance for its application as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating iron-containing thin films. sigmaaldrich.commdpi.com Computational modeling helps to understand how the molecule fragments upon heating, which is essential for optimizing deposition conditions. researchgate.netmdpi.com

While specific, detailed computational studies on the complete decomposition pathway of Fe(dpm)₃ are not extensively published, the general methodology involves modeling the molecule's behavior at elevated temperatures. deepdyve.comresearchgate.net DFT calculations can be used to determine the bond dissociation energies within the complex and identify the weakest bonds, which are likely to break first. The thermal decomposition of related metal β-diketonates suggests that the process is complex, potentially involving: nih.gov

Initial Ligand Dissociation: Cleavage of one of the iron-oxygen bonds to release a dpm radical.

Intra-ligand Fragmentation: Scission of C-C or C-O bonds within the ligand framework itself. Studies on similar β-diketones show that the specific substituents (like the tert-butyl groups in dpm) significantly influence the decomposition pathways. nih.gov

Stepwise Ligand Loss: Sequential loss of the three ligands, leading to various gaseous organic byproducts and ultimately leaving behind an iron oxide residue.

Kinetic analysis of the thermal decomposition of other iron(III) complexes has been performed using isoconversional methods to determine the activation energy as a function of the extent of the reaction. nih.govresearchgate.net Similar computational approaches, modeling reaction coordinates and transition states, can predict the activation barriers for different potential decomposition steps of Fe(dpm)₃, thereby identifying the most probable pathway. psu.edu

Computational methods are widely used to investigate the electrochemical behavior of iron complexes, including the Fe(III)/Fe(II) redox couple in Fe(dpm)₃. rsc.orgresearchgate.net These complexes typically undergo a reversible, one-electron reduction centered on the metal ion. mdpi.com

DFT calculations provide a detailed picture of the electron transfer process:

Reactivity and Chemical Transformations

Redox Chemistry of Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate

The redox chemistry of this complex is centered on the ability of the iron(III) ion to be reduced to iron(II). This transformation is fundamental to its application in catalysis and as a precursor in materials science.

Tris(β-diketonato)iron(III) complexes, including Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate, typically undergo a single, one-electron reduction that is chemically and electrochemically reversible. researchgate.net This process corresponds to the Fe(III)/Fe(II) redox couple. The electrochemical potential at which this reduction occurs is a key parameter in understanding and predicting the complex's reactivity.

Studies on a series of tris(β-diketonato)iron(III) complexes have shown that the reduction potentials can vary significantly based on the specific substituents on the β-diketonate ligand. researchgate.net The reported experimental reduction potentials for this class of compounds span a wide range, from approximately -1.286 V to +0.202 V when measured against the ferrocene/ferrocenyl (Fc/Fc⁺) redox couple. researchgate.net For comparison, the related iron(III) tris(catecholate) siderophore, enterobactin, exhibits a formal midpoint potential for the Fe(III)/Fe(II) couple of -790 mV versus the Normal Hydrogen Electrode (NHE) at pH 7.4. nih.gov

The electrochemical characterization is often performed using techniques like cyclic voltammetry (CV), which can reveal the potential and reversibility of the redox event. nih.govelectrochemsci.org The data from such experiments are crucial for applications where electron transfer is a key step, such as in catalysis or as mediators in dye-sensitized solar cells. researchgate.net

Table 1: Electrochemical Data for Related Iron(III) Complexes

| Complex Family | Redox Couple | Potential Range (vs. Fc/Fc⁺) | Technique |

|---|---|---|---|

| Tris(β-diketonato)iron(III) | Fe(III)/Fe(II) | -1.286 V to +0.202 V researchgate.net | Cyclic Voltammetry researchgate.net |

Note: Potential values are highly dependent on solvent, electrolyte, and specific ligand structure. The value for the tris(catecholate) complex is an approximation converted from a different reference electrode for comparative purposes.

The electronic environment created by the 2,2,6,6-tetramethylheptane-3,5-dionate (dpm) ligands profoundly influences the redox potential of the iron center. The electron-donating or electron-withdrawing nature of substituents on the ligand backbone can shift the reduction potential of the Fe(III)/Fe(II) couple. researchgate.net Electron-donating groups, like the tert-butyl groups in the dpm ligand, increase electron density on the iron center, making it more difficult to reduce and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing groups would make the iron center more electron-deficient and easier to reduce, resulting in a more positive redox potential.

Beyond the electronic effects of the coordinated ligand, the broader chemical environment, including the solvent and the presence of other potential ligands, can also impact the redox potential. For instance, in catalytic systems, the coordination of a different species, such as a thiol, can displace a dpm ligand and drastically alter the iron's redox properties. nih.gov Studies on iron(III) siderophore complexes have also demonstrated that ligand denticity (the number of donor atoms) has a direct relationship with the reduction potential, with changes in coordination leading to significant potential shifts. nih.gov

Ligand Exchange and Substitution Reactions

Iron(III) complexes are generally considered labile towards ligand substitution. scirp.org Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate can undergo reactions where one or more of the dpm ligands are replaced by other coordinating species. This is a key step in many of its catalytic applications. For example, in certain cross-coupling reactions, it is proposed that a thiol ligand coordinates to the iron center, likely displacing one of the original dpm ligands to form an active iron–thiolate species that participates in the catalytic cycle. nih.gov

The stability of the complex against decomposition is also related to ligand substitution. While the bulky tert-butyl groups of the dpm ligand provide steric shielding that can decrease the rate of undesirable catalyst decomposition reactions, the complex can still be susceptible to hydrolytic processes or other substitution reactions if a suitable nucleophile is present. scirp.orgthermofisher.com

Thermal Decomposition Pathways and Mechanisms

The thermal stability of Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate is a critical property, particularly for its use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating iron oxide thin films. mdpi.comosti.govlibretexts.org Understanding its decomposition is key to controlling the properties of the deposited material.

In the gas phase at elevated temperatures, such as those used in CVD, the complex undergoes fragmentation. mdpi.com Mass spectrometry and in-situ infrared spectroscopy studies indicate that the decomposition is a complex process involving the cleavage of various bonds within the molecule. researchgate.net The general sequence of bond dissociation for metal β-diketonates at elevated temperatures follows the order of C–O > M–O > C–C(CH₃)₃ > C–C and C–H. researchgate.net

Fragmentation can proceed through the loss of entire dpm- radical ligands or through the breaking of bonds within the ligand itself. osti.gov When used as a precursor for iron oxide deposition, the gas-phase reactivity is sensitive to the surrounding atmosphere (e.g., N₂ vs. N₂ + O₂), which influences the final composition of the deposited film. mdpi.com On-surface decomposition studies on gold (Au(111)) have suggested that the complex can partially fragment upon adsorption, leading to species such as Fe(dpm)₂. researchgate.net

The decomposition of the complex in the solid state can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). osti.gov TGA measures the mass loss of a sample as a function of temperature, revealing the temperatures at which decomposition events occur. For Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate, TGA/DSC profiles show that the compound is volatile and undergoes decomposition upon heating. osti.gov

Kinetic analysis of the decomposition can be performed using non-isothermal methods applied to the TGA data collected at different heating rates. mdpi.com Methods such as the Ozawa and Kissinger analyses allow for the determination of key kinetic parameters like the activation energy (Eₐ) and the pre-exponential factor (A), which describe the energy barrier and frequency of the decomposition reaction, respectively. mdpi.com Isothermal TGA studies, where the sample is held at a constant temperature, show that the mass loss is faster at higher temperatures, as expected for a thermally activated process. osti.gov An Arrhenius plot derived from these isothermal studies can be used to calculate the activation energy for the vaporization and decomposition of the complex. osti.gov

Table 2: Summary of Thermal Decomposition Data for Iron(III) 2,2,6,6-tetramethylheptane-3,5-dionate

| Analysis Method | Observation | Significance | Reference |

|---|---|---|---|

| TGA/DSC | Volatile compound with decomposition upon heating. | Confirms suitability as a CVD/ALD precursor. | osti.gov |

| Isothermal TGA | Increased rate of mass loss with increased temperature. | Allows for calculation of kinetic parameters. | osti.gov |

| Arrhenius Plot | Used to determine the activation energy for vaporization/decomposition. | Quantifies the energy barrier for the process. | osti.gov |

Photochemical Reactivity and Excited State Dynamics of Iron;2,2,6,6-tetramethylheptane-3,5-dione (B73088)

While specific, detailed research findings on the photochemical reactivity and excited-state dynamics of Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione), also known as Fe(dpm)₃ or Fe(thd)₃, are not extensively available in the public domain, the general principles of iron(III) β-diketonate photochemistry provide a framework for understanding its likely behavior.

General Principles of Iron(III) β-Diketonate Photochemistry

The photochemistry of iron(III) β-diketonates is initiated by the excitation of an electron from a π orbital of the diketonate ligand to a d orbital of the iron center. This LMCT state is typically short-lived and can undergo several deactivation pathways:

Non-radiative Decay: The excited state can relax back to the ground state through vibrational and other non-radiative processes, dissipating the absorbed energy as heat.

Photochemical Reaction: The excited state can lead to the dissociation of a ligand radical, resulting in the formation of an Fe(II) species and a free radical derived from the diketonate ligand.

For many iron(III) complexes, the lifetimes of the photoactive LMCT excited states are very short, often in the sub-nanosecond range. nih.gov This rapid deactivation can limit the efficiency of bimolecular photochemical reactions. However, even with short lifetimes, intramolecular reactions such as ligand dissociation can occur. nih.gov

Expected Reactivity of Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione)

Based on the general understanding of iron(III) β-diketonates, the photolysis of Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione) would likely proceed via an LMCT mechanism. Upon UV or visible light irradiation, the complex is expected to undergo photoreduction to an Fe(II) species, with the concurrent generation of a 2,2,6,6-tetramethyl-3,5-heptanedionyl radical. The stability and subsequent reactions of this radical would influence the final products of the photodecomposition.

The quantum yield of such photochemical reactions, which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed, is a critical parameter for evaluating the efficiency of the process. wikipedia.org For many iron(III) complexes, quantum yields are highly dependent on factors such as the nature of the ligand, the solvent, the excitation wavelength, and the pH of the medium. elsevierpure.comnih.gov For instance, the quantum yields for the photolysis of Fe(III)-hydroxo complexes show a strong dependence on the specific hydroxo species present and the irradiation wavelength. elsevierpure.com

Excited State Dynamics

The study of excited-state dynamics involves tracking the energy relaxation and transformation pathways of a molecule after light absorption. Techniques such as transient absorption spectroscopy are employed to monitor the formation and decay of short-lived excited states and reaction intermediates. For iron complexes, these studies can reveal the lifetimes of the initial LMCT states and the timescales of subsequent processes like intersystem crossing and ligand dissociation.

While specific femtosecond transient absorption data for Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione) is not readily found in the literature, research on other iron complexes demonstrates the complexity of these dynamics. For example, studies on other iron complexes have shown that the initial excited states can decay on timescales ranging from femtoseconds to nanoseconds. nih.gov

Data on Related Iron Complexes

To provide context, the following table presents quantum yield data for the photolysis of other iron(III) complexes, illustrating the range of efficiencies observed in related systems. It is important to note that these values are not directly applicable to Iron(III) tris(2,2,6,6-tetramethyl-3,5-dione) but serve as a general reference.

| Iron(III) Complex | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Fe(OH)²⁺(H₂O)₅ | 254 | 0.69 ± 0.025 | elsevierpure.com |

| Fe³⁺(H₂O)₆ | 254 | 0.046 ± 0.00052 | elsevierpure.com |

This table is for illustrative purposes and shows data for hydroxo complexes, not β-diketonates.

Applications As Precursors in Advanced Materials Synthesis

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors for Iron-Containing Thin Films

Fe(thd)₃ is a well-established precursor for depositing iron oxide and other iron-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). This technique involves the transport of the precursor in the vapor phase to a heated substrate, where it decomposes to form the desired film.

The suitability of a metal-organic compound as an MOCVD precursor is governed by several key principles. The precursor must be volatile enough to be transported in the gas phase at reasonable temperatures but also thermally stable to prevent premature decomposition before reaching the substrate. The ligands, in this case, 2,2,6,6-tetramethyl-3,5-heptanedionate, are designed to be bulky, which encapsulates the central iron atom, preventing intermolecular interactions and thus enhancing volatility. Furthermore, the decomposition byproducts should be volatile and not incorporate into the growing film, ensuring high purity of the final material. Fe(thd)₃ is part of the metal beta-diketonate class of precursors, which are widely used in CVD and ALD processes. strem.com

For successful MOCVD, a precursor must exhibit a stable vapor pressure that allows for consistent and reproducible delivery to the reactor chamber. Fe(thd)₃ is a solid with a melting point in the range of 179-185 °C. sigmaaldrich.comchemdad.com It possesses sufficient volatility for MOCVD applications, although it may require elevated temperatures for sublimation or evaporation to achieve an adequate vapor pressure. Its thermal stability is crucial; it must remain intact during vaporization and transport but decompose cleanly on the heated substrate surface. The bulky tert-butyl groups in the ligands contribute to its volatility by minimizing intermolecular forces.

Table 1: Physical and Thermal Properties of Fe(thd)₃

| Property | Value |

| Melting Point | 179-185 °C sigmaaldrich.comchemdad.com |

| Boiling Point | 300 °C chemdad.com |

| Form | Crystalline solid chemdad.com |

The decomposition of Fe(thd)₃ during MOCVD is a complex process that dictates the composition and quality of the resulting thin film. In the presence of an oxidant like oxygen or ozone, the precursor thermally decomposes on the substrate. The reaction mechanism involves the breaking of the iron-oxygen bonds and the subsequent fragmentation of the organic ligands. The byproducts of this decomposition are typically volatile carbon-containing species that are removed from the reaction chamber by the carrier gas. The specific decomposition pathway can influence the phase of the iron oxide formed (e.g., α-Fe₂O₃, γ-Fe₂O₃) and the level of carbon contamination in the film.

Atomic Layer Deposition (ALD) Precursors for Iron Oxides and Other Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. Fe(thd)₃ has been successfully employed as an iron precursor for the ALD of iron oxide thin films. researchgate.net In a typical ALD process using Fe(thd)₃, the substrate is first exposed to a pulse of the vaporized iron precursor, which chemisorbs onto the surface. After purging the excess precursor, a pulse of an oxidant, commonly ozone (O₃), is introduced. researchgate.net This second pulse reacts with the adsorbed precursor layer to form a layer of iron oxide and volatile byproducts.

This cycle is repeated to build the film layer-by-layer, allowing for precise thickness control at the atomic level. An "ALD window," a temperature range where self-limiting growth occurs, has been identified between 160 and 210 °C for the Fe(thd)₃/O₃ process. researchgate.net This method has been used to grow different phases of iron oxide, such as α-Fe₂O₃ (hematite) and γ-Fe₂O₃ (maghemite), depending on the substrate used. researchgate.net For example, films grown on α-Al₂O₃(001) substrates exhibit the α-Fe₂O₃ crystal structure, while those on MgO(100) substrates show the γ-Fe₂O₃ structure. researchgate.net However, some studies have noted that Fe(thd)₃ may have limitations for coating high-aspect-ratio structures due to a low growth rate and insufficient vapor pressure under certain conditions. researchgate.net

Table 2: ALD Process Parameters for Iron Oxide using Fe(thd)₃

| Parameter | Details | Reference |

| Iron Precursor | Fe(thd)₃ | researchgate.net |

| Oxidant | Ozone (O₃) | researchgate.net |

| ALD Temperature Window | 160-210 °C | researchgate.net |

| Resulting Materials | α-Fe₂O₃, γ-Fe₂O₃ | researchgate.net |

Sol-Gel and Solution-Phase Precursor Routes for Nanomaterial Fabrication

Fe(thd)₃ also serves as a precursor in solution-based synthesis methods, such as sol-gel processes, for creating iron oxide nanomaterials. researchgate.net In a typical sol-gel synthesis, the precursor is dissolved in a suitable solvent, often an alcohol, and then subjected to hydrolysis and condensation reactions to form a "sol" of colloidal particles. This sol can then be aged to form a "gel," which upon drying and heat treatment (calcination), yields the final nanomaterial.

The advantage of using a metal-organic precursor like Fe(thd)₃ in sol-gel synthesis is the ability to achieve a high degree of homogeneity at the molecular level, leading to uniform nanoparticles with controlled size and morphology. researchgate.net While many sol-gel syntheses of iron oxides use inorganic salts like iron nitrate (B79036) or iron chloride, Fe(thd)₃ offers an alternative route, particularly when non-aqueous solvents are preferred or when trying to avoid halide or nitrate contaminants in the final product. researchgate.net The decomposition of the organic ligands during the calcination step leaves behind the desired iron oxide.

Use in Chemical Vapor Infiltration (CVI) and Other Deposition Techniques

Chemical Vapor Infiltration (CVI) is a process similar to CVD, but instead of depositing a film on a surface, the precursor infiltrates a porous preform (like a fiber mat) and deposits a matrix material, creating a composite. wikipedia.org The principles for precursor selection in CVI are similar to those for CVD, requiring volatility and appropriate decomposition behavior. osti.gov Given its properties, Fe(thd)₃ is a potential candidate for infiltrating porous structures to form iron oxide-based ceramic matrix composites, although specific examples in the literature are less common than for CVD and ALD.

Fe(thd)₃ is also used in other deposition techniques such as aerosol-assisted CVD (AACVD). In AACVD, a solution of the precursor is aerosolized and transported to the heated substrate, which provides a convenient way to deliver low-volatility precursors. Fe(thd)₃ has been used as a precursor in AACVD for creating mixed-conducting ceramic films of strontium-cobalt-ferrite perovskite phases. sigmaaldrich.comchemdad.com

Emerging Research Directions and Future Outlook

Integration into Coordination Polymer Chemistry and Metal-Organic Frameworks (MOFs)

The extension of metal β-diketonate chemistry to the realm of coordination polymers and Metal-Organic Frameworks (MOFs) represents a logical, albeit challenging, progression. MOFs are porous materials constructed from metal nodes linked by organic ligands, and their tunable structures have led to applications in gas storage, separation, and catalysis. researchgate.net

While Fe(tmhd)₃ itself is a discrete mononuclear complex, the principles of its coordination can be extrapolated to the design of multi-dimensional structures. Research into other metal β-diketonates has shown that they can be linked with bridging ligands to form one-dimensional coordination polymers. researchgate.net For instance, complexes with the general formula [M(β-diketonate)₂(L)]n, where L is a bridging ligand like pyrazine (B50134) or 4,4'-bipyridine, have been synthesized. researchgate.net

However, the direct integration of the Fe(tmhd)₃ unit into a porous MOF architecture is sterically hindered by the bulky tert-butyl groups on the 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) ligand. These groups, while contributing to the complex's volatility and solubility in organic solvents, can prevent the close packing required to form a stable, porous framework.

Future research may focus on:

Functionalized Ligands: Modifying the tmhd ligand itself to include additional coordinating groups that can link iron centers into an extended network.

Mixed-Ligand Systems: Combining Fe(tmhd)₃ with other, more traditional, MOF linkers, such as carboxylates, in a single synthetic pot. For example, iron-based MOFs like MIL-100(Fe) are typically synthesized from iron nitrate (B79036) and trimesic acid. mdpi.commdpi.com Exploring the partial substitution of these components with Fe(tmhd)₃ could lead to novel hybrid frameworks with modified properties.

The successful incorporation of β-diketonate functionalities into MOFs could offer unique electronic and catalytic properties not achievable with standard carboxylate-based linkers.

Design of Advanced Hybrid Materials

A significant and established research direction for Fe(tmhd)₃ is its use as a precursor for the synthesis of advanced hybrid materials, particularly complex oxide thin films. Its volatility and clean decomposition characteristics make it an ideal candidate for gas-phase deposition techniques.

One of the most notable applications is in the fabrication of barium hexaferrite (BaFe₁₂O₁₉) thin films. sigmaaldrich.comsigmaaldrich.com These materials are of great interest for high-density magnetic recording and for microwave device applications due to their high coercivity and chemical stability. researchgate.net Using techniques like injection Metal-Organic Chemical Vapor Deposition (MOCVD), a solution of Fe(tmhd)₃ and a corresponding barium precursor, such as Ba(thd)₂, is vaporized to deposit crystalline BaFe₁₂O₁₉ films with a preferred orientation. researchgate.net

Another key area is the formation of perovskite-structured ceramic films . Fe(tmhd)₃ serves as a precursor for the aerosol-assisted CVD of mixed-conducting films of Strontium-Cobalt-Iron (Sr-Co-Fe) perovskite phases. sigmaaldrich.comsigmaaldrich.com These materials are important for applications in solid oxide fuel cells (SOFCs) and oxygen separation membranes.

The table below summarizes key research findings in this area.